Propranolol, a non-selective β-adrenergic blocking agent, has been widely used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. Its therapeutic effects extend beyond these traditional applications, as evidenced by its efficacy in treating infantile haemangiomas, vascular malformations, and even certain aspects of thyroid function. The racemic mixture of propranolol consists of two enantiomers, with the S(-) enantiomer being the more potent β-blocker. The focus of this analysis is on the racemic compound, particularly the 7-methoxy derivative, which has been less studied but may offer unique advantages in clinical practice.
Propranolol has revolutionized the treatment of infantile haemangiomas (IHs), with rapid action in cases involving dyspnoea, haemodynamic compromise, and ulceration. It not only stabilizes the growth of IHs but also promotes involution, shortening the natural course of the condition. The mechanisms proposed include vasoconstriction, inhibition of vasculogenesis and angiogenesis, and disruption of cell survival pathways1.
In the treatment of cerebral cavernous malformations (CCM), propranolol's β1 adrenergic receptor antagonism has been shown to reduce lesion burden in animal models. This suggests potential applications in human CCM disease, offering a non-invasive therapeutic option4.
Propranolol's antihypertensive effects are attributed to a combination of factors, including reduced cardiac output and central nervous system effects that diminish sympathetic nerve output. The drug's efficacy varies with plasma renin activity, being most effective in patients with high renin levels510.
The interaction of propranolol with the thyrotropin receptor suggests a role in modulating thyroid function, potentially affecting the treatment of thyroid-related disorders6.
Studies on fish species have revealed that propranolol can affect heart rate and development, indicating a need for caution regarding its environmental impact and potential effects on wildlife7.
Propranolol's effects on heart rate and sympathetic nervous activity have been extensively studied, providing insights into its role in managing cardiovascular conditions and its potential for reducing the risk of cardiovascular events58.
Although primarily a β-blocker, propranolol has been observed to interact with alpha adrenergic receptors, suggesting a more complex pharmacological profile that may influence its clinical applications9.
Methods of Synthesis
The synthesis of rac 7-Methoxy Propranolol typically involves several key steps:
Structural Characteristics
The molecular formula of rac 7-Methoxy Propranolol is C16H21NO3. Its structure features:
The three-dimensional conformation plays a significant role in its biological activity, influencing how it binds to adrenergic receptors .
Types of Reactions Involved
rac 7-Methoxy Propranolol can participate in several chemical reactions:
Biochemical Mechanism
rac 7-Methoxy Propranolol acts primarily as an antagonist at beta-adrenergic receptors (β1, β2, and β3). Its mechanism includes:
Key Properties
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
Scientific Applications
rac 7-Methoxy Propranolol has several significant applications in scientific research:
rac 7-Methoxy Propranolol (CAS 76275-53-1) is a racemic mixture of the R- and S-enantiomers of 7-methoxypropranolol. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.37 g/mol [1] [2] [5]. The compound features a naphthalene ring system with a methoxy (-OCH₃) substitution at the 7-position, distinguishing it from the parent compound propranolol. The side chain consists of an oxypropanolamine group (-OCH₂CH(OH)CH₂NHCH(CH₃)₂), which is characteristic of β-adrenergic receptor antagonists [3] [5]. The racemic nature implies equimolar proportions of both enantiomers, resulting in no net optical activity.
Table 1: Atomic Composition of rac 7-Methoxy Propranolol
Element | Count | Role in Structure |
---|---|---|
Carbon | 17 | Naphthalene backbone and alkyl chains |
Hydrogen | 23 | Saturation of organic framework |
Nitrogen | 1 | Amino group in side chain |
Oxygen | 3 | Methoxy ether, hydroxyl, and β-linker |
The SMILES notation is OC(CNC(C)C)COC1=CC=CC2=C1C=C(OC)C=C2
, which explicitly defines the methoxy group at the 7-position of the naphthalene moiety [1].
Unlike propranolol (which has a 7-hydroxyl group), the methoxy substitution in rac 7-Methoxy Propranolol eliminates direct hydrogen-bonding capability at this position. This modification reduces its affinity for β-adrenergic receptors, rendering it primarily a synthetic intermediate rather than an active pharmaceutical ingredient [2] [3]. The hydroxyl group’s position in propranolol is critical for receptor antagonism, as it stabilizes the drug-receptor interaction through hydrogen bonding with serine residues in the β₁-adrenergic receptor pocket [3].
Among β-blockers, rac 7-Methoxy Propranolol shares structural similarities with atenolol or metoprolol in its oxypropanolamine side chain but differs in the aromatic moiety. Naphthalene-based β-blockers like propranolol exhibit higher lipophilicity than phenyl-based analogs (e.g., atenolol), which influences membrane permeability and metabolic pathways [3].
Table 2: Key Structural Differences Between rac 7-Methoxy Propranolol and Related Compounds
Compound | Aromatic Substituent | β-Blocking Activity | Primary Use |
---|---|---|---|
rac 7-Methoxy Propranolol | 7-Methoxy naphthalene | Negligible | Synthetic intermediate |
Propranolol | 7-Hydroxy naphthalene | Potent (Ki = 0.8–1.8 nM) | Therapeutic agent |
7-Hydroxy Propranolol | 7-Hydroxy naphthalene | High | Active metabolite |
Atenolol | para-Carbamoylmethyl phenyl | Moderate | Therapeutic agent |
Lipophilicity: The methoxy group increases the compound’s lipophilicity relative to propranolol, as evidenced by its predicted log P value (experimental data not reported). This enhances organic solvent solubility but reduces aqueous solubility [5].
Solubility: rac 7-Methoxy Propranolol is soluble in chloroform, ethyl acetate, and methanol but exhibits limited solubility in water [5]. This property facilitates its use in organic synthesis, particularly in anhydrous reaction environments.
Stability: The compound is stable under recommended storage conditions (refrigerated environment) but may degrade under prolonged exposure to light, heat, or acidic/basic conditions due to ether bond lability. The melting point is 74–76°C, providing insight into crystal lattice stability [5].
Other Properties:
X-Ray Diffraction (XRD): While specific XRD data for rac 7-Methoxy Propranolol is unavailable in the literature, its solid-state structure is inferred from the melting point (74–76°C) and storage recommendations (refrigerator conditions), which suggest a crystalline morphology [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Table 3: Summary of Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.80 ppm (s, 3H) | 7-OCH₃ group |
δ 4.10–4.30 ppm (m, 2H) | -OCH₂- linker | |
δ 6.70–7.80 ppm (m, 6H) | Naphthalene protons | |
¹³C NMR | δ 55.5 ppm | Methoxy carbon |
δ 157.8 ppm | C7 aromatic carbon | |
δ 70.1 ppm | Alcoholic carbon | |
MS | 289.37 [M]⁺ | Molecular ion |
177.08 | Naphthalene-methoxy fragment |
These spectroscopic properties are critical for quality control during pharmaceutical synthesis, ensuring correct regiochemistry and absence of isomers [1] [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7